molecular formula C21H26N2O3S B5606657 (4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5606657
M. Wt: 386.5 g/mol
InChI Key: ZAWIIVGAXDYIRK-UXHICEINSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions, starting from basic chemical substrates to achieve complex structures with desired functionalities. For example, Ahmad et al. (2019) reported the synthesis of a series of compounds through a multistep reaction that includes coupling, benzylation, methylation, and ring closure steps (Ahmad et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, which provides insights into their three-dimensional configurations. Gasser and Stoeckli-Evans (2004) discussed the molecular structure of related compounds, highlighting their centrosymmetric and S-shaped structures (Gasser & Stoeckli-Evans, 2004).

Chemical Reactions and Properties

The reactivity of such compounds under different conditions can lead to a variety of chemical transformations, offering a pathway to synthesize novel derivatives. Khazaei et al. (2015) demonstrated the use of a catalyst for the synthesis of pyran, pyranopyrazole, and phthalazine derivatives in water, showcasing the compound's reactivity and potential for generating diverse structures (Khazaei et al., 2015).

properties

IUPAC Name

(4aR,7aS)-1-benzyl-4-[(2-methoxyphenyl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-26-21-10-6-5-9-18(21)14-23-12-11-22(13-17-7-3-2-4-8-17)19-15-27(24,25)16-20(19)23/h2-10,19-20H,11-16H2,1H3/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWIIVGAXDYIRK-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(C3C2CS(=O)(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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